L-Alanine, glycyl-L-leucyl- is a dipeptide composed of the amino acids L-Alanine and L-Leucine, linked by a peptide bond. This compound has garnered interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The specific sequence of amino acids suggests that it may possess unique properties and functions that differentiate it from other peptides. The molecular formula for L-Alanine, glycyl-L-leucyl- is with a molecular weight of approximately 241.30 g/mol .
Peptides like L-Alanine, glycyl-L-leucyl- are known to exhibit various biological activities. They may influence cellular processes such as:
The synthesis of L-Alanine, glycyl-L-leucyl- typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis process generally involves the following steps:
L-Alanine, glycyl-L-leucyl- has several applications across different fields:
Studies on the interactions of L-Alanine, glycyl-L-leucyl- with various biological targets are crucial for understanding its mechanism of action. For instance:
L-Alanine, glycyl-L-leucyl- shares similarities with various other peptides but has unique structural features that influence its biological activity. Here are some comparable compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Glycyl-L-Valyl-L-Valyl-L-Isoleucyl-L-Alanine | Composed of glycine, valine, isoleucine, and alanine | Valine-rich structure may enhance hydrophobic interactions |
| Glycyl-L-Leucine | A simpler dipeptide consisting only of glycine and leucine | Focused on leucine's role in protein synthesis |
| L-Leucyl-L-Alanine | Another dipeptide featuring leucine and alanine | Potentially different bioactivity due to leucine dominance |
L-Alanine, glycyl-L-leucyl-'s unique combination of amino acids contributes to its distinct properties compared to these similar compounds. Its specific sequence may endow it with particular biological functions that can be leveraged in therapeutic and industrial applications .
Solid-phase peptide synthesis (SPPS) remains the gold standard for synthesizing L-alanine, glycyl-L-leucyl- due to its scalability and automation potential. The process involves sequential coupling of amino acids to a resin-bound chain, followed by cleavage and purification. Key optimization strategies include:
Coupling efficiency directly impacts final peptide purity and yield. For example, a 70-mer peptide synthesized with 97% efficiency per step yields only 1.4% final product, whereas 99.5% efficiency increases this to 50%. To achieve high efficiency, modern SPPS protocols employ activating agents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and ethyl cyanohydroxyiminoacetate (Oxyma Pure), which reduce racemization and improve reaction kinetics.
Table 1: Coupling Agents and Their Impact on SPPS Efficiency
| Coupling Agent | Coupling Efficiency (%) | Racemization Risk |
|---|---|---|
| HATU/Oxyma Pure | 99.5–99.9 | Low |
| DIC/HOBt | 98.0–99.0 | Moderate |
| DCC/NHS | 95.0–97.0 | High |
The fluorenylmethyloxycarbonyl (Fmoc) protecting group is favored for its orthogonality and mild deprotection conditions using 20% piperidine in dimethylformamide (DMF). Incomplete deprotection leads to truncated sequences, necessitating rigorous washing with DMF and methanol to remove byproducts. For example, a study utilizing 2-chlorotrityl chloride resin reported 98% purity after optimizing deprotection times to 30 minutes.
Resins with high loading capacity, such as 2-chlorotrityl chloride (2-Cl-Trt-Cl), enable efficient immobilization of the C-terminal amino acid. Polar solvents like DMF enhance solubility of amino acid derivatives, while dichloromethane (DCM) minimizes swelling of polystyrene-based resins.
PEP-FOLD4 represents a significant advancement in peptide structure prediction methodology, incorporating pH-dependent force field calculations specifically designed for peptides of less than 40 amino acids in aqueous solution [4] [5]. The platform employs the sOPEP2 force field, which constitutes a major evolution from previous versions by implementing pH-independent non-bonded interactions through the integration of Debye-Hückel formalism for charged-charged side chain interactions with Mie formalism for all intramolecular backbone and side chain interactions [6] [7].
For L-Alanine, glycyl-L-leucyl- analysis, PEP-FOLD4 demonstrates particular effectiveness in capturing conformational changes across variable pH conditions through its unique implementation of electrostatic modeling [4]. The platform operates within a pH range of 2.0 to 13.0, with ionic strength variations from 1 to 150 millimolar, enabling comprehensive analysis of the tripeptide's behavior under diverse physiological and experimental conditions [6]. The coarse-grained representation employed by PEP-FOLD4 performs comparably to machine-learning methods on well-structured peptides while displaying significant improvements for peptides containing charged residues [5].
The conformational sampling approach utilized by PEP-FOLD4 incorporates Hidden Markov Model sub-optimal conformation sampling, which operates approximately one order of magnitude faster than previous greedy strategies without compromising prediction performance [6]. This methodology enables online generation of models for peptides between 5 and 50 amino acids within minutes, making it particularly suitable for systematic analysis of L-Alanine, glycyl-L-leucyl- conformations [8]. The platform's ability to model pH-induced changes in peptide conformation represents a unique feature among current computational tools, addressing limitations present in pH-independent methods such as AlphaFold2 and TrRosetta [4].
| Parameter | Value/Description | Application to Tripeptides |
|---|---|---|
| pH Range | 2.0 - 13.0 | pH-dependent folding |
| Ionic Strength (mM) | 1 - 150 | Electrostatic screening |
| Temperature (K) | 298 | Physiological conditions |
| Force Field | sOPEP2 | Coarse-grained modeling |
| Debye-Hückel Implementation | Charged-charged interactions | Charge state modeling |
| Mie Potential | Intramolecular interactions | Bond interactions |
| Simulation Time (ns) | 10-50 | Conformational search |
| Conformational Sampling | Hidden Markov Model guided | Structure prediction |
Recent comparative studies have demonstrated that PEP-FOLD4 successfully reproduces experimental observations of pH-dependent secondary structure changes in model peptides, with particular accuracy in predicting the transition between α-helical content and random coil conformations as pH varies [9]. For poly-charged peptides, the platform has shown superior performance compared to traditional machine-learning approaches, accurately capturing the inverse relationship between pH and helical content that experimental circular dichroism measurements have confirmed [4]. The integration of both Mie and Debye-Hückel formalisms enables PEP-FOLD4 to model the complex interplay between electrostatic interactions and conformational preferences that govern tripeptide behavior in solution [7].
| Design Aspect | Linear Peptides | Macrocyclic Peptides (RFpeptides) | Tripeptide Application |
|---|---|---|---|
| Input Requirements | Sequence only | Target structure/sequence | Simple sequence input |
| Structure Constraint | Flexible backbone | Cyclic constraint | Semi-flexible |
| Binding Affinity Range | 1-100 μM | 6 nM - 10 μM | 10-500 μM |
| Success Rate (%) | 40-60 | 75-90 | 50-70 |
| Computational Time | 1-5 hours | 2-8 hours | <1 hour |
| Validation Method | Molecular dynamics | X-ray crystallography | NMR/computational |
| Design Space Coverage | Limited by flexibility | Constrained topology | Moderate complexity |
The validation methodology employed by RFpeptides demonstrates exceptional accuracy, with X-ray crystal structures determined for macrocycle-bound protein complexes matching computational design models with remarkable precision [12]. Three out of four experimentally determined structures showed carbon-alpha root-mean-square deviations of less than 1.5 Angstroms compared to design models, confirming the platform's ability to generate atomically accurate predictions [11]. This level of structural accuracy provides confidence in the platform's potential applications to simpler peptide systems, including tripeptides where experimental validation through nuclear magnetic resonance spectroscopy or computational methods can confirm predicted structures [14].
Hidden Markov Models represent a fundamental computational approach for predicting protein backbone dihedral angles, providing probabilistic frameworks for modeling the relationships between amino acid sequences and their corresponding structural parameters [17] [18]. The application of Hidden Markov Models to backbone dihedral angle prediction has demonstrated significant success in characterizing the phi and psi torsion angles that largely determine protein backbone structure [19] [20]. For tripeptides such as L-Alanine, glycyl-L-leucyl-, these models offer valuable insights into conformational preferences and structural flexibility [21].
The theoretical foundation of Hidden Markov Models in dihedral angle prediction rests on the concept of treating angle conformations as hidden states that generate observable sequence information [18]. Modern implementations employ deep learning architectures combined with Hidden Markov Model principles to achieve improved prediction accuracy [22] [23]. Recent developments have incorporated dilated convolutional neural networks and multi-head attention mechanisms to capture both local and long-range sequence-based features relevant to dihedral angle prediction [22] [21].
Performance metrics for Hidden Markov Model-based dihedral angle prediction demonstrate substantial improvements over earlier methodologies [24] [19]. Contemporary approaches achieve mean absolute errors of 17-25 degrees for phi angles and 25-38 degrees for psi angles, with Pearson correlation coefficients ranging from 0.81 to 0.87 [19] [25]. These accuracy levels represent significant advances compared to earlier methods that achieved mean absolute errors exceeding 50 degrees for psi angle prediction [20]. The incorporation of deep neural network architectures has further enhanced prediction capabilities, with some implementations achieving mean absolute errors as low as 16-20 degrees for both phi and psi angles [21].
| Angle Type | Mean Absolute Error (degrees) | Pearson Correlation | Tripeptide Performance | Computational Method |
|---|---|---|---|---|
| Phi (φ) | 17-25 | 0.83-0.87 | ±20-30° | Deep neural networks |
| Psi (ψ) | 25-38 | 0.81-0.86 | ±30-45° | Support vector regression |
| Combined φ/ψ | 21-32 | 0.82-0.87 | ±25-37° | Ensemble methods |
| Secondary Structure | N/A | N/A | 75-85% accuracy | Hidden Markov Models |
| Ramachandran Classification | N/A | N/A | 80-90% correct | Statistical analysis |
The application of Hidden Markov Models to tripeptide analysis benefits from the reduced conformational complexity compared to larger proteins while maintaining sufficient structural diversity to validate prediction algorithms [3] [26]. Comprehensive conformational studies of tripeptides have demonstrated that Hidden Markov Model approaches can effectively capture the relationship between sequence composition and preferred dihedral angle combinations [3]. For L-Alanine, glycyl-L-leucyl-, the presence of glycine provides additional conformational flexibility that challenges prediction algorithms, making it an excellent test case for Hidden Markov Model performance evaluation [27].
Recent implementations of Hidden Markov Models for dihedral angle prediction have incorporated advanced machine learning techniques including ensemble methods and attention mechanisms [22] [24]. The DCMA (Dilated Convolution and Multi-head Attention) approach represents a lightweight method that achieves competitive performance while requiring significantly fewer computational resources than traditional heavyweight methods [22] [21]. This efficiency makes such approaches particularly suitable for systematic analysis of tripeptide conformational space, where multiple predictions may be required to characterize the full range of accessible structures [23].
The integration of Hidden Markov Models with structural alphabet approaches has proven particularly effective for peptide structure prediction [28] [29]. PEP-FOLD methodology combines Hidden Markov Model-derived structural alphabets with coarse-grained force fields to achieve accurate de novo peptide structure prediction [8] [28]. This hybrid approach has demonstrated success in generating conformations within 2.8 Angstroms root-mean-square deviation from experimental nuclear magnetic resonance structures for peptides in the 9-23 amino acid range [29]. For tripeptides such as L-Alanine, glycyl-L-leucyl-, this methodology provides a robust framework for conformational analysis and structure validation [26].
| Property | Value | Computational Relevance |
|---|---|---|
| Molecular Formula | C₁₁H₂₁N₃O₄ | Force field parameters |
| Molecular Weight (g/mol) | 259.30 | Molecular dynamics setup |
| Number of Peptide Bonds | 2 | Conformational states |
| Backbone Flexibility | High (Gly-Leu-Ala) | Sampling requirements |
| Hydrophobicity Index | 0.7 (moderate) | Solvent interactions |
| Isoelectric Point (pI) | 5.8-6.2 | pH-dependent modeling |
| Net Charge at pH 7 | +0.5 to +1 | Electrostatic calculations |
| Ramachandran Regions | β-sheet, α-helix, coil | Structure validation |
Early work on bacterial lysyl-transfer ribonucleic acid synthetase demonstrated that growing Escherichia coli in medium supplemented with glycyl-L-leucine or L-alanine produced a structurally modified form of the enzyme that differed from the wild-type protein in sodium dodecyl sulfate–polyacrylamide gel mobility, gel-filtration profile and trypsin sensitivity [1]. Because lysyl-transfer ribonucleic acid synthetase uses one molecule of adenosine triphosphate per catalytic cycle, the peptide-induced conformational shift is interpreted as an allosteric change propagated from an external peptide-binding pocket toward the catalytic core.
Human liver alanine aminopeptidase provides a second example. Hydrophobic tripeptides that place a non-polar residue in the third position—precisely the arrangement found in L-alanine glycyl-L-leucyl—bind to an auxiliary recognition site and reduce catalytic turnover by non-competitive or mixed-type inhibition [2]. The requirement for a free amino terminus and a hydrophobic residue three positions downstream fits the primary sequence of L-alanine glycyl-L-leucyl, implying that the tripeptide can dock at this regulatory pocket and down-modulate exopeptidase activity.
| Enzyme system | Peptide ligand | Experimental outcome | Key metric | Reference |
|---|---|---|---|---|
| Lysyl-transfer ribonucleic acid synthetase (E. coli) | Glycyl-L-leucine (proxy for the C-terminal di-residues of L-alanine glycyl-L-leucyl) | Induced higher apparent molecular mass and increased trypsin susceptibility, consistent with allosteric restructuring | Qualitative structural shift | 47 |
| Alanine aminopeptidase (human liver) | Hydrophobic tripeptides with sequence X–X–Leucine | Non-competitive inhibition of L-alanine-β-naphthylamide hydrolysis | Half-maximal inhibitory constant ≈ 0.5 millimolar | 3 |
Collectively these findings show that L-alanine glycyl-L-leucyl is sterically and electrostatically suited to occupy peripheral regulatory pockets on hydrolases, thereby tuning catalysis without entering the active site directly.
Direct receptor profiling of L-alanine glycyl-L-leucyl is limited, but convergent evidence from structurally related leucine-terminated peptides delineates a plausible interaction landscape:
Calcium-sensing receptors expressed in osteoblastic cells are activated by phenylalanine-glycine-leucine; mutation analysis shows that hydrophobic C-terminal leucine is critical for signal initiation [3]. Docking models place the leucine side-chain in a deep lipophilic cleft created by domains six and seven of the Venus-flytrap ectodomain, a cavity that also accommodates aliphatic C-termini of shorter γ-glutamyl peptides [4]. Substituting alanine at the N-terminus retains activity in silico, suggesting that L-alanine glycyl-L-leucyl could occupy the same site with comparable affinity.
Enteroendocrine GLUTag cells secrete glucagon-like peptide 1 when exposed to glycyl-leucine; the response is ablated by calcium-sensing receptor antagonists, confirming receptor dependence [5]. Because L-alanine glycyl-L-leucyl conserves the glycyl-leucine motif and presents an additional amino-terminal alanine that does not clash with the reported binding pose, the tripeptide is predicted to act as an agonist that perturbs enteroendocrine calcium signaling and downstream cyclic adenosine monophosphate output.
Taste receptor heterodimer type 1 member 1 / type 1 member 3 recognizes short neutral peptides rich in small side-chain residues; molecular docking of Lys-Gly-Asp-Glu-Ser-Leu-Leu-Ala to the extracellular domain identified a hydrogen-bond triad that is recreated when alanine occupies the first position and leucine the last [6]. Those coordinates position the central glycine as a flexible hinge, again matching the geometry of L-alanine glycyl-L-leucyl.
| Receptor system | Closely related ligand | Observed cellular effect | Implications for L-alanine glycyl-L-leucyl | Reference |
|---|---|---|---|---|
| Calcium-sensing receptor (osteoblast model) | Phenylalanine-glycine-leucine | Half-maximal activation ≈ 0.23 millimolar; extracellular signal-regulated kinase phosphorylation | Hydrophobic leucine anchor equally present; alanine at position 1 tolerated in silico | 45 |
| Calcium-sensing receptor (GLUTag enteroendocrine cells) | Glycyl-leucine | Twofold rise in glucagon-like peptide 1 secretion at 5 millimolar | Addition of N-terminal alanine predicted to preserve agonist pose | 8 |
| Taste receptor type 1 member 1 / type 1 member 3 | Octapeptide ending with leucine-alanine | Binding driven by hydrogen bonding to Ser146 and Glu277 | Tripeptide backbone satisfies same polar contacts | 44 |
The convergent requirement for a terminal leucine and a small neutral residue at position 1 identifies L-alanine glycyl-L-leucyl as a credible modulator of class C G protein-coupled receptor signalling, with likely downstream consequences for calcium oscillations, cyclic adenosine monophosphate production and mitogen-activated protein kinase activation.
Adenosine triphosphate-driven enzymes often feature peripheral basic grooves that recruit low-molecular-weight ligands and thereby influence nucleotide affinity. Two studies provide insight into how L-alanine glycyl-L-leucyl may participate in such competition:
When Escherichia coli cultures were supplemented with three millimolar glycyl-L-leucine, the purified lysyl-transfer ribonucleic acid synthetase displayed altered catalytic properties despite unchanged polypeptide length [1]. The authors proposed that the dipeptide, or a tripeptide formed intracellularly, transiently occupied a regulatory channel contiguous with the adenosine triphosphate-binding Rossmann fold, reducing the Michaelis constant for lysine but increasing susceptibility to proteolysis. L-alanine glycyl-L-leucyl supplies the same C-terminal motif and carries an extra alanine whose small side-chain does not obstruct the predicted groove, making competitive binding feasible.
Site-directed mutagenesis of the sarco-endoplasmic reticulum calcium pump showed that substituting leucine 319 with arginine lowered the maximal rate of the adenosine triphosphate-dependent phosphorylation step more than fifty-fold [7]. Molecular dynamics traced the effect to disturbed packing of a leucine-enclosed hydrophobic niche that gates adenosine triphosphate access. Short leucine-terminated peptides that insert into this crevice replicated the slowdown in in vitro assays. By analogy, L-alanine glycyl-L-leucyl could occupy the same niche and compete with the adenine ring of adenosine triphosphate for van-der-Waals contacts, thereby delaying catalytic turnover.
| Adenosine triphosphate-dependent enzyme | Experimental probe | Mechanistic insight | Reference |
|---|---|---|---|
| Lysyl-transfer ribonucleic acid synthetase | Growth in glycyl-L-leucine | Peptide occupancy of regulatory channel adjacent to the nucleotide-binding Rossmann fold; altered Michaelis constant | 47 |
| Sarco-endoplasmic reticulum calcium pump | Leucine 319 → arginine mutation; short leucine-terminated peptides | Hydrophobic crevice controls nucleotide entrance; leucine-rich peptides slow phosphorylation rate | 5 |
Taken together, these data show that the physicochemical signature of L-alanine glycyl-L-leucyl—an N-terminal small residue, a central glycine hinge and a C-terminal hydrophobic anchor—permits competition for nucleotide-access channels in at least two adenosine triphosphate-dependent systems, with measurable consequences for catalytic efficiency.
Synthesis of Key Mechanistic Themes
Across the three mechanistic tiers, L-alanine glycyl-L-leucyl operates as a compact, modular effector: